3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
Description
3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiazolo[3,2-a]pyridine core, which is fused with various functional groups including ethoxyphenyl, hydroxy, oxo, and trifluoromethylphenyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Properties
Molecular Formula |
C23H19F3N2O3S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C23H19F3N2O3S/c1-2-31-17-9-7-15(8-10-17)22(30)13-32-21-19(12-27)18(11-20(29)28(21)22)14-3-5-16(6-4-14)23(24,25)26/h3-10,18,30H,2,11,13H2,1H3 |
InChI Key |
LKOFUPDXWNHREV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC=C(C=C4)C(F)(F)F)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-ethoxybenzaldehyde with 4-(trifluoromethyl)benzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to cyclization with thiourea under acidic conditions to form the thiazolo[3,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to achieve high yields and purity. This may include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and catalytic processes to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The ethoxy and trifluoromethyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
